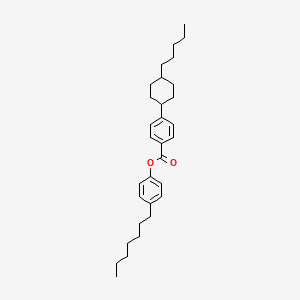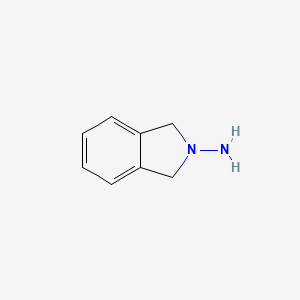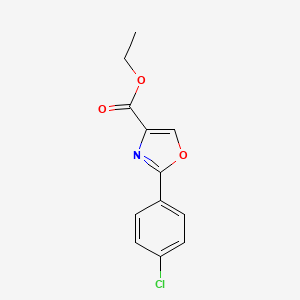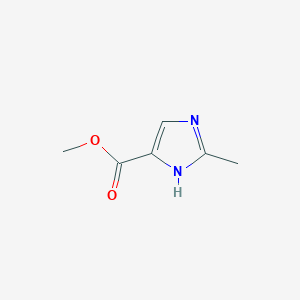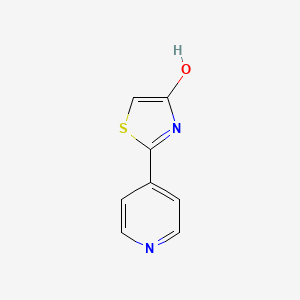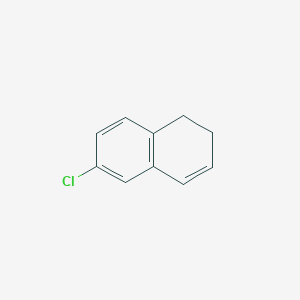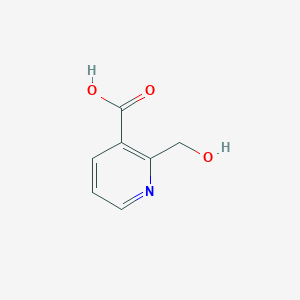
2-(Hydroxymethyl)nicotinic acid
Overview
Description
2-(Hydroxymethyl)nicotinic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of nicotinic acid, featuring a hydroxymethyl group (-CH2OH) attached to the second carbon of the pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with nicotinic acid.
Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through a hydroxymethylation reaction. This involves the reaction of nicotinic acid with formaldehyde in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the hydroxymethylation reaction for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-(Hydroxymethyl)pyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and bases.
Major Products:
Oxidation: Products include 2-formylnicotinic acid or 2-carboxynicotinic acid.
Reduction: The major product is 2-(Hydroxymethyl)pyridine.
Substitution: Products depend on the substituent introduced, such as 2-(alkylaminomethyl)nicotinic acids.
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which could be useful in biochemical research.
Medicine:
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry:
Material Science:
Mechanism of Action
Target of Action
2-(Hydroxymethyl)nicotinic acid, a derivative of nicotinic acid, is likely to interact with similar targets as its parent compound . Nicotinic acid and its derivatives are known to interact with a variety of targets, including peripheral vasodilators, which play a crucial role in treating muscle and joint pain .
Mode of Action
For instance, methyl nicotinate is believed to promote the release of prostaglandin D2, which acts locally due to its short half-life . This leads to peripheral vasodilation, enhancing local blood flow at the site of application .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by other nicotinic acid derivatives. Three pathways of nicotine degradation, namely the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria . These pathways involve specific genome architecture, regulation mechanisms, and specific genes or enzymes .
Pharmacokinetics
It’s known that in the solid state, this compound exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-odhpca) . This tautomeric form and its polymorphs could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
Based on the actions of similar compounds, it can be inferred that the compound may lead to enhanced local blood flow at the site of application due to peripheral vasodilation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the polymorphism of this compound, which stems from distinctive packing arrangements of the molecules, can be affected by various acidic additives . Additionally, exogenous factors such as the application of other compounds can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
2-(Hydroxymethyl)nicotinic acid interacts with various enzymes, proteins, and other biomolecules. It serves as a dietary source of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These co-factors are involved in numerous biochemical reactions, including redox reactions, which are vital for energy production and other metabolic processes .
Cellular Effects
The effects of this compound on cells are largely related to its role in the production of NAD+ and NADP+. These co-factors are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, NAD+ is a key player in the regulation of energy metabolism and mitochondrial functions .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its conversion to NAD+ and NADP+. This conversion involves a series of enzymatic reactions, including the action of nicotinamide phosphoribosyltransferase . The resulting NAD+ and NADP+ molecules can then participate in various biochemical reactions, influencing gene expression, enzyme activity, and other molecular processes .
Metabolic Pathways
This compound is involved in the metabolic pathways leading to the production of NAD+ and NADP+. These pathways involve various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific carrier-mediated systems. For instance, the NiaP family of proteins, which includes transporters from bacteria, plants, and mammals, has been shown to transport nicotinate, a closely related compound .
Subcellular Localization
Given its role in the production of NAD+ and NADP+, it’s likely that it’s found in various cellular compartments where these co-factors are required .
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, lacking the hydroxymethyl group.
2-Methylpyridine: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-Hydroxypyridine: Contains a hydroxyl group directly attached to the pyridine ring.
Uniqueness: 2-(Hydroxymethyl)nicotinic acid is unique due to the presence of both a carboxylic acid and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in scientific and industrial fields.
Properties
IUPAC Name |
2-(hydroxymethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-6-5(7(10)11)2-1-3-8-6/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFXWEGDOSFZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509119 | |
| Record name | 2-(Hydroxymethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81113-14-6 | |
| Record name | 2-(Hydroxymethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81113-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxymethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


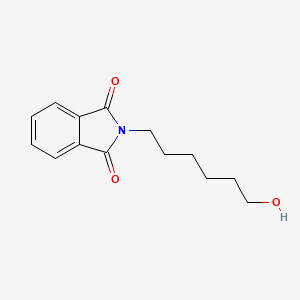
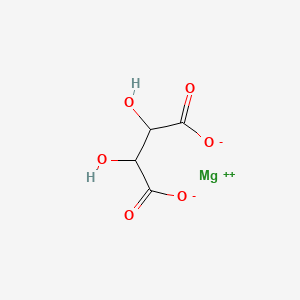
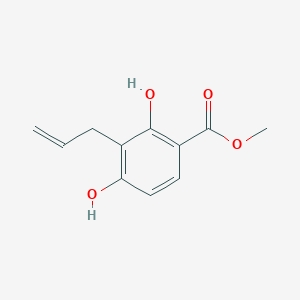


![3-Bromo-2,3-dihydro-benzo[h]chromen-4-one](/img/structure/B1611176.png)

